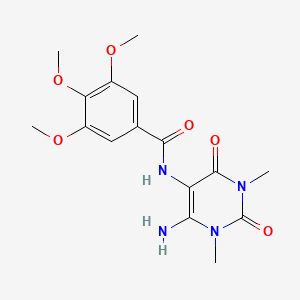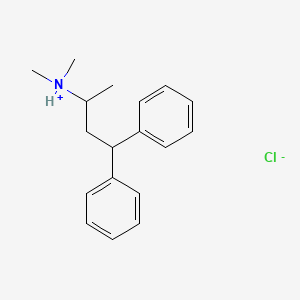
Recipavrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Recipavrin, also known as N,N,α-trimethyl-7-phenylbenzenepropanamine, is a methadone analog with notable antispasmodic properties. It was marketed in Sweden in the 1960s as a spasmolytic drug under the tradename this compound. This compound exerts both musculotropic and anticholinergic actions, making it effective in relieving smooth muscle spasms, such as those associated with dysmenorrhea and gallstones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Recipavrin involves the reaction of benzenepropanamine with methylating agents under controlled conditions. The process typically includes:
Starting Materials: Benzenepropanamine and methylating agents.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Purification: Employing industrial-scale purification methods, such as distillation and large-scale chromatography, to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Recipavrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
Oxidation Products: Oxides and other oxygen-containing derivatives.
Reduction Products: Reduced forms of this compound with fewer double bonds.
Substitution Products: this compound derivatives with various functional groups.
科学的研究の応用
Recipavrin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the metabolism of tertiary arylaliphatic amines.
Biology: Investigated for its effects on smooth muscle tissues and its potential as an antispasmodic agent.
Medicine: Explored for its therapeutic potential in treating conditions like dysmenorrhea and gallstones.
Industry: Utilized in the development of spasmolytic drugs and related pharmaceuticals.
作用機序
Recipavrin exerts its effects through a combination of musculotropic and anticholinergic actions. It blocks central and peripheral monoaminergic membrane pumps, which are involved in the transport of neurotransmitters. This blockade leads to the relaxation of smooth muscles, thereby relieving spasms .
類似化合物との比較
Similar Compounds
Methadone: A narcotic analgesic with structural similarity to Recipavrin.
Northis compound: A metabolite of this compound with similar properties.
Trimethyldiphenylpropylamine: Another compound with antispasmodic properties.
Uniqueness of this compound
This compound is unique due to its dual action as both a musculotropic and anticholinergic agent. This combination makes it particularly effective in treating smooth muscle spasms, setting it apart from other similar compounds .
特性
CAS番号 |
22173-83-7 |
|---|---|
分子式 |
C18H24ClN |
分子量 |
289.8 g/mol |
IUPAC名 |
4,4-diphenylbutan-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H |
InChIキー |
JCFRXWVRVBVWNY-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


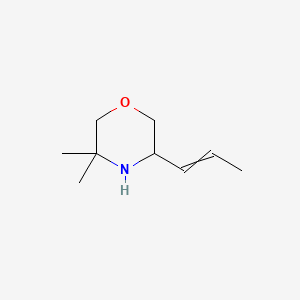
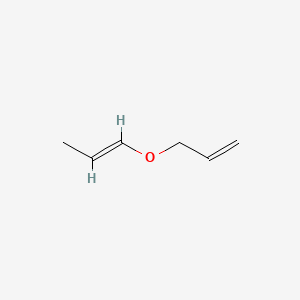
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
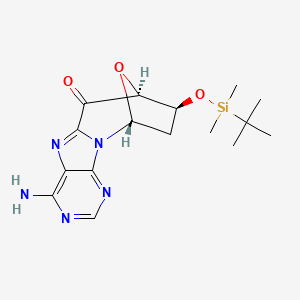
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
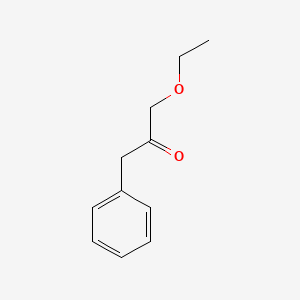

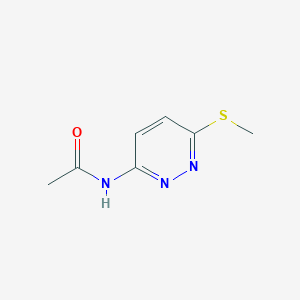
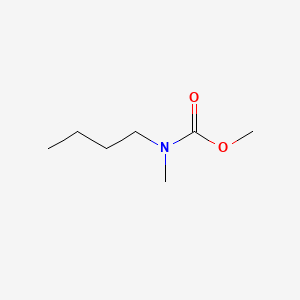
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
